molecular formula C25H23N3O5S B11589081 1-(4-Butoxy-3-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Butoxy-3-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11589081
M. Wt: 477.5 g/mol
InChI Key: IBUJCIPJTSYKSM-UHFFFAOYSA-N
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Description

1-(4-Butoxy-3-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C25H23N3O5S and its molecular weight is 477.5 g/mol. The purity is usually 95%.
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Biological Activity

The compound 1-(4-Butoxy-3-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This review focuses on its biological properties, particularly its anticancer effects and mechanisms of action.

Chemical Structure

The structure of the compound can be broken down into several key components:

  • Chromeno[2,3-c]pyrrole backbone : This core structure is known for its diverse biological activities.
  • Thiadiazole moiety : The presence of the 1,3,4-thiadiazole ring is significant for its interaction with biological targets.
  • Substituents : The butoxy and methoxy groups on the phenyl ring may influence solubility and biological activity.

Anticancer Activity

Recent studies have indicated that derivatives containing the thiadiazole ring exhibit promising anticancer activity. The compound has been evaluated against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)40.30 ± 2Induces apoptosis through caspase activation
MDA-MB-231 (Breast)33.86 ± 2Inhibits DNA synthesis and cell division
Human Skin FibroblastsN/ASelectivity towards cancer cells observed

The cytotoxicity was assessed using standard assays such as MTT and flow cytometry. The results suggest that the compound effectively reduces cell viability in a dose-dependent manner.

The mechanisms underlying the anticancer effects of this compound are multifaceted:

  • Inhibition of DNA Replication : The thiadiazole component is known to interfere with DNA processes due to its structural similarity to nucleobases, which can disrupt replication and transcription processes .
  • Apoptosis Induction : Studies have shown that treatment with this compound leads to increased activity of caspases (caspase 3, 7, and 8), which are critical for the execution phase of apoptosis .
  • Cell Cycle Arrest : The compound may induce cell cycle arrest at various checkpoints, preventing cancer cells from proliferating .

Case Studies

A notable study conducted by researchers synthesized a series of thiadiazole derivatives and evaluated their anticancer properties. Among these compounds, one derivative exhibited an IC50 value of 6.6 µM against MCF-7 cells, highlighting the potential of thiadiazole-containing compounds in cancer therapy .

Flow Cytometry Analysis

Flow cytometry was utilized to analyze the effects of the compound on programmed cell death:

  • MCF-7 Cells : Showed significant increases in early and late apoptotic populations post-treatment.
  • MDA-MB-231 Cells : Similar trends were observed with a marked increase in apoptotic markers.

Properties

Molecular Formula

C25H23N3O5S

Molecular Weight

477.5 g/mol

IUPAC Name

1-(4-butoxy-3-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H23N3O5S/c1-4-5-12-32-18-11-10-15(13-19(18)31-3)21-20-22(29)16-8-6-7-9-17(16)33-23(20)24(30)28(21)25-27-26-14(2)34-25/h6-11,13,21H,4-5,12H2,1-3H3

InChI Key

IBUJCIPJTSYKSM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2C4=NN=C(S4)C)OC5=CC=CC=C5C3=O)OC

Origin of Product

United States

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